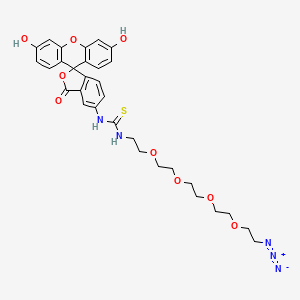

Fluorescein-PEG4-azide

Overview

Description

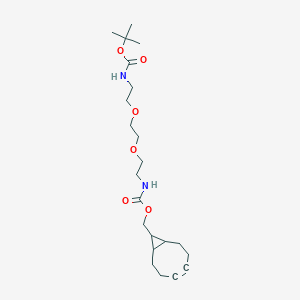

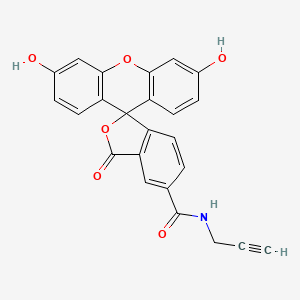

Fluorescein-PEG4-Azide is a heterofunctional fluorescent PEG derivative containing an azide group . It enables Click Chemistry . The hydrophilic PEG spacer arm increases solubility in aqueous media . The FITC group (Fluorescein) can be easily traced from its yellow color and green fluorescence .

Molecular Structure Analysis

The molecular formula of Fluorescein-PEG4-Azide is C31H33N5O9S . It has a molecular weight of 651.7 g/mol .Chemical Reactions Analysis

Fluorescein-PEG4-Azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Fluorescein-PEG4-Azide is a solid . It has a molecular weight of 651.7 g/mol . Its molecular formula is C31H33N5O9S .Scientific Research Applications

Functionalization of Nanomaterials

Fluorescein-PEG4-azide has been used to noncovalently functionalize carbon nanotubes, resulting in water-soluble nanotube conjugates with fluorescence labels. This functionalization is pH-dependent, providing distinct optical absorbance and fluorescence properties that are useful for various applications (Nakayama-Ratchford et al., 2007). Additionally, it has been involved in the synthesis of graphene-based fluorescent probes, where it is utilized for intracellular imaging due to its pH-tunable fluorescent properties and efficient cellular uptake (Peng et al., 2010).

Medical Imaging and Theranostics

Fluorescein-PEG4-azide compounds have been explored for dual-modality imaging applications. For instance, the synthesis of photoactivatable fluorophores based on Fluorescein-PEG4-azide for positron emission tomography and optical imaging showcases its versatility and potential in medical diagnostics and intraoperative surgery (Guillou et al., 2022). Furthermore, fluorescein-PEG4-azide has been used in the synthesis of targeted fluoromagnetic nanoparticles, promising tools for theranostics and targeted imaging of tumors such as breast cancer MCF-7 cells (Majd et al., 2013).

Tissue Engineering

In the realm of tissue engineering, Fluorescein-PEG4-azide is instrumental in the creation of biocompatible and in situ cross-linkable hydrogels. These hydrogels are derived from hyaluronic acid and are used for cartilage tissue engineering due to their supportive nature for cell survival and cartilaginous tissue regeneration (Han et al., 2018).

Chemical and Polymer Sciences

In chemical and polymer sciences, Fluorescein-PEG4-azide has been utilized to create unique hybrid materials with distinct physical properties. For instance, it is used in the synthesis of branched Polyhedral Oligomeric Silsesquioxane nanoparticles through strain-promoted azide-alkyne cycloaddition, demonstrating its versatility in forming novel conjugates, fluorescent dots, and bioconjugates (Ledin et al., 2015). Additionally, Fluorescein-PEG4-azide plays a role in the facile construction of cross-linked fluorescent organic nanoparticles with aggregation-induced emission feature, underlining its significance in biological imaging and the development of biocompatible materials (Jiang et al., 2018).

Mechanism of Action

Target of Action

Fluorescein-PEG4-azide is a heterofunctional fluorescent PEG derivative . Its primary targets are molecules containing alkyne groups . The azide group in the compound enables Click Chemistry, a powerful tool for bioconjugation, allowing the creation of complex structures by joining small units together .

Mode of Action

Fluorescein-PEG4-azide interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction forms a covalent bond between the azide group in Fluorescein-PEG4-azide and the alkyne group in the target molecule . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of Fluorescein-PEG4-azide’s action is the formation of a covalent bond with target molecules containing alkyne groups . This allows the compound to modify these molecules, potentially altering their function. The compound’s fluorescein group can be easily traced from its yellow color and green fluorescence , making it useful in research applications where tracking the modified molecules is necessary.

Action Environment

The action of Fluorescein-PEG4-azide can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments .

Safety and Hazards

Fluorescein-PEG4-Azide is not classified as a hazard . It should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling this compound .

Future Directions

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery .

properties

IUPAC Name |

1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O9S/c32-36-34-8-10-41-12-14-43-16-15-42-13-11-40-9-7-33-30(46)35-20-1-4-24-23(17-20)29(39)45-31(24)25-5-2-21(37)18-27(25)44-28-19-22(38)3-6-26(28)31/h1-6,17-19,37-38H,7-16H2,(H2,33,35,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBMQXVHSKEUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein-PEG4-azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)

![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)

![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)